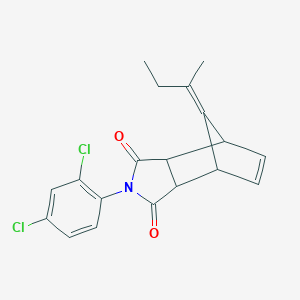

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as CMI-977 or celivarone, is a synthetic compound that belongs to the class of antiarrhythmic drugs. It has been shown to have potential therapeutic effects in the treatment of cardiac arrhythmias, which are abnormal heart rhythms that can lead to serious health problems such as stroke and heart failure. In

Mecanismo De Acción

The exact mechanism of action of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is not fully understood, but it is believed to act by blocking multiple ion channels in the heart, including the sodium, potassium, and calcium channels. This results in a decrease in the excitability of cardiac cells and a reduction in the likelihood of abnormal heart rhythms. In addition, 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione may also have effects on intracellular signaling pathways that are involved in cardiac remodeling and fibrosis.

Biochemical and Physiological Effects:

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects in the heart. It has been found to reduce the duration and amplitude of action potentials in cardiac cells, as well as to decrease the frequency and severity of ventricular arrhythmias. In addition, 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have potential anti-inflammatory and anti-fibrotic effects in the heart, which may contribute to its antiarrhythmic properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione for lab experiments is its specificity for cardiac ion channels, which allows for targeted investigation of its effects on cardiac electrophysiology. However, one limitation of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is its relatively low potency compared to other antiarrhythmic drugs, which may require higher concentrations for effective inhibition of arrhythmias.

Direcciones Futuras

There are several potential future directions for research on 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. One area of interest is the development of more potent analogs of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione that may have improved antiarrhythmic activity. Another area of interest is the investigation of the potential anti-inflammatory and anti-fibrotic effects of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in the context of other cardiovascular diseases, such as heart failure and myocardial infarction. Finally, the use of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in combination with other antiarrhythmic drugs may also be an area of future research, as it may allow for synergistic effects and improved treatment outcomes.

Métodos De Síntesis

The synthesis of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves several steps, starting with the reaction of 2,4-dichlorobenzaldehyde with butanone to form 2-(2,4-dichlorophenyl)-2-butanone. This intermediate is then reacted with cyclopentadiene to form the corresponding diene, which is subsequently subjected to a Diels-Alder reaction with maleic anhydride to yield the final product, 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.

Aplicaciones Científicas De Investigación

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic effects in the treatment of cardiac arrhythmias. It has been shown to have antiarrhythmic activity in animal models of ventricular tachycardia and fibrillation, as well as in human clinical trials. In addition, 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been found to have potential anti-inflammatory and anti-fibrotic effects in the heart, which may contribute to its antiarrhythmic properties.

Propiedades

Nombre del producto |

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |

|---|---|

Fórmula molecular |

C19H17Cl2NO2 |

Peso molecular |

362.2 g/mol |

Nombre IUPAC |

10-butan-2-ylidene-4-(2,4-dichlorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C19H17Cl2NO2/c1-3-9(2)15-11-5-6-12(15)17-16(11)18(23)22(19(17)24)14-7-4-10(20)8-13(14)21/h4-8,11-12,16-17H,3H2,1-2H3 |

Clave InChI |

GLTAMRONJSYAQQ-UHFFFAOYSA-N |

SMILES |

CCC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl)C |

SMILES canónico |

CCC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-(methylimino)-5-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B298723.png)

![3-methyl-2-(methylimino)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B298724.png)

![methyl (4Z)-4-(2,3-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298728.png)

![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B298732.png)

amino]acetate](/img/structure/B298733.png)

![2-(2,5-dimethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298737.png)

![2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298739.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide](/img/structure/B298740.png)

![1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide](/img/structure/B298741.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B298742.png)

![2-[2-methoxy-5-methyl(methylsulfonyl)anilino]-N-(1-phenylethyl)acetamide](/img/structure/B298746.png)

![N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B298747.png)